B1576057 Ranatuerin 2SKa

Ranatuerin 2SKa

Cat. No.: B1576057
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ranatuerin 2SKa within the Ranatuerin Peptide Family

This compound is a specific member of the ranatuerin family of antimicrobial peptides. smolecule.com This family of peptides was first identified in the skin secretions of the American bullfrog, Rana catesbeiana (now known as Lithobates catesbeianus), and its members have since been found in various North American, Chinese, and Japanese frog species. nih.gov this compound, in particular, was isolated from the skin secretions of the Japanese brown frog, Rana sakuraii. vulcanchem.com

The ranatuerin-2 (B1576050) peptide family is characterized by a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box". nih.govimrpress.com However, the primary structures of these peptides can be poorly conserved across different species, leading to variations in their antimicrobial properties. nih.gov While some ranatuerins exhibit broad-spectrum antimicrobial activity, others may only be effective against specific microbes. nih.gov Despite being a member of this family, this compound itself has been noted to possess only weak antimicrobial activity in some studies. researchgate.net The diversity within the ranatuerin family highlights the evolutionary adaptation of these peptides to combat different microbial threats in their respective environments. imrpress.com

Overview of Host Defense Peptides from Anuran Skin Secretions

The skin of anurans (frogs and toads) is a rich source of a diverse array of bioactive peptides, which serve as a crucial component of their innate immune system. oup.commdpi.com These host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are synthesized in specialized granular glands and secreted onto the skin surface to protect against pathogens. vulcanchem.comimrpress.com

Generally, these peptides are cationic, meaning they have a net positive charge, and are amphipathic, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. imrpress.com This structure allows them to interact with and disrupt the microbial membranes of a wide range of microorganisms, including bacteria and fungi, often leading to cell death. vulcanchem.comimrpress.com The mechanism of action typically involves the formation of pores in the cell membrane or the destabilization of the lipid bilayer. smolecule.commdpi.com

The diversity of these peptides is vast, with different frog species producing their own unique repertoire of HDPs. imrpress.com This incredible chemical diversity is a result of rapid evolution, with gene duplication and subsequent mutation leading to the generation of numerous peptide variants, even among closely related species. imrpress.com Beyond antimicrobial activity, some anuran peptides have been found to possess other functions, including antiviral, anticancer, and immunomodulatory activities. nih.govnih.gov

Significance of this compound in Peptide Research

The study of this compound and its analogues contributes significantly to the broader understanding of structure-activity relationships in antimicrobial peptides. nih.gov Although this compound itself may exhibit weak antimicrobial action, its structure provides a template for designing synthetic peptides with enhanced and optimized biological activities. researchgate.netnih.gov

Research on ranatuerin peptides, including this compound, often involves targeted modifications to investigate the roles of specific amino acid residues and structural motifs, such as the C-terminal cyclic domain. nih.govnih.gov For instance, studies have explored how truncating the peptide or substituting certain amino acids can impact its antimicrobial potency and spectrum of activity. nih.gov This line of research is crucial for developing novel therapeutic agents. By understanding how modifications affect function, scientists can engineer peptides with improved efficacy against multidrug-resistant bacteria and even cancer cells. nih.gov

Furthermore, the identification and characterization of peptides like this compound from specific frog species contribute to our knowledge of amphibian biodiversity and evolution. oup.com The unique peptide profiles of different species can provide insights into their phylogenetic relationships. imrpress.com

Data Tables

Table 1: Properties of this compound

Property Value/Description Source
Sequence GLLDAIKDTAQNLFANVLDKIKCKFTKC
Length 28 amino acids
Source Rana sakuraii (Japanese brown frog) vulcanchem.com
Activity Antibacterial, Antifungal

| Target Organisms | E. coli (MIC = 50 microM), S. aureus (MIC = >50 microM), C. albicans (MIC = >50 microM) | |

Table 2: Investigated Activities of Ranatuerin Family Peptides

Peptide Investigated Activity Findings Source
Ranatuerin-2CHb Broad-spectrum antimicrobial Possesses broad-spectrum antimicrobial activity. nih.gov
Ranatuerin-2ONa Growth inhibition Inhibits the growth of E. coli and C. albicans but is inactive against S. aureus. nih.gov
Ranatuerin-2Pb Antimicrobial and antibiofilm Exhibits strong activity against S. aureus, E. coli, C. albicans, and MRSA. Also shows inhibition and eradication effects against Staphylococcus aureus biofilm. nih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLDAIKDTAQNLFANVLDKIKCKFTKC

Origin of Product

United States

Molecular Biology and Biosynthesis of Ranatuerin 2ska Precursors

Gene Cloning and cDNA Sequencing of Ranatuerin 2SKa Precursors

The primary structure of the mature this compound peptide was determined through peptidomic analysis of skin secretions from Rana sakuraii. nih.gov While this research identified the final peptide product, the specific cDNA encoding the this compound precursor has not been explicitly isolated and sequenced. researchgate.netnih.gov

However, molecular cloning studies on other antimicrobial peptides from Rana sakuraii and closely related species have provided significant insights into the likely structure of the this compound precursor. mdpi.combioone.org Techniques such as 3'-Rapid Amplification of cDNA Ends (3'-RACE) have been successfully employed to clone the cDNAs of other antimicrobial peptide precursors from this frog. nih.gov These studies have revealed a high degree of conservation in the signal peptide regions across different families of antimicrobial peptides within the same species, suggesting a common secretory pathway. mdpi.com Based on these findings, the structure of the this compound precursor is inferred to follow the canonical pattern for ranid frog antimicrobial peptides.

Table 1: Known Amino Acid Sequence of Mature this compound

Peptide NameSequence
This compoundGLLDAIKDTAQNLFANVLDKIKCKFTKC

This table displays the amino acid sequence of the mature this compound peptide as determined by peptidomic analysis.

Analysis of Putative Signal Peptides and Acidic Spacer Regions in Ranatuerin Biosynthesis

The biosynthesis of this compound, like other secreted peptides, is directed by an N-terminal signal peptide on the precursor protein. mdpi.com This short, hydrophobic sequence guides the nascent polypeptide into the endoplasmic reticulum for subsequent processing and secretion. mdpi.com Studies on the precursors of other ranatuerin family peptides and co-localized antimicrobial peptides in Rana species show that these signal peptides are typically around 22 amino acids in length and are highly conserved. mdpi.commdpi.com

Following the signal peptide is an acidic spacer region. This intervening sequence is rich in acidic amino acid residues, such as aspartic and glutamic acid. bioone.org The function of this acidic region is not fully elucidated but is thought to play a role in the correct folding of the precursor, preventing premature activity of the C-terminal antimicrobial peptide, and facilitating the enzymatic processing that leads to the release of the mature peptide.

Enzymatic Processing and Maturation Sites of this compound Peptides

The maturation of this compound from its precursor protein is a critical step that involves precise enzymatic cleavage. The acidic spacer region is typically flanked by a dibasic cleavage site, most commonly Lys-Arg. mdpi.com This site is recognized by proprotein convertases, a family of serine proteases, which excise the mature peptide from the precursor. bioone.org

Following this initial cleavage, further post-translational modifications may occur. While not explicitly detailed for this compound, many amphibian peptides undergo C-terminal amidation, a modification that can enhance their stability and biological activity. nih.gov This process would involve a C-terminal glycine (B1666218) residue on the precursor, which is enzymatically converted to an amide group.

Table 2: General Structure of a Ranatuerin Precursor Protein

ComponentDescriptionTypical Length (amino acids)
Signal PeptideN-terminal sequence directing secretion~22
Acidic SpacerIntervening region rich in acidic residuesVariable
Cleavage SiteDibasic residue pair (e.g., Lys-Arg)2
Mature PeptideBiologically active ranatuerin sequence~25-30

This table outlines the canonical structure of a precursor protein for a member of the ranatuerin family of antimicrobial peptides.

Transcriptomic and Proteomic Approaches in this compound Research

Transcriptomic and proteomic analyses have been instrumental in the discovery and characterization of this compound. Proteomic approaches, specifically peptidomic analysis of the skin secretions of Rana sakuraii, led to the initial isolation and sequencing of the mature peptide. nih.gov This technique involves the separation of peptides by methods like high-performance liquid chromatography (HPLC), followed by mass spectrometry to determine their mass and sequence. researchgate.netnih.gov

While comprehensive transcriptomic studies focusing specifically on the expression levels of this compound are not yet available, broader transcriptomic analyses of amphibian skin have been crucial for identifying the precursor sequences of numerous antimicrobial peptides. mdpi.comnih.gov By sequencing the mRNA from the skin glands, researchers can deduce the amino acid sequences of the precursor proteins. mdpi.com These combined "omics" approaches have been pivotal in understanding the diversity of antimicrobial peptides within a single species and across different species, providing insights into their evolutionary relationships. researchgate.netmdpi.com For instance, the presence of ranatuerin-2 (B1576050) family peptides has been used as a marker in phylogenetic studies of ranid frogs. researchgate.net

Structural Elucidation and Conformational Analysis of Ranatuerin 2ska

Amino Acid Sequence Analysis of Ranatuerin 2SKa

The primary structure of this compound consists of a single chain of 28 amino acids. The specific sequence determines its physicochemical properties, such as charge, hydrophobicity, and its propensity to adopt specific secondary structures. The amino acid sequence of this compound has been determined as GLLDAIKDTAQNLFANVLDKIKCKFTKC. This sequence was identified through the analysis of cDNA from the frog's skin. researchgate.net

Table 1: Amino Acid Sequence of this compound

Property Details
Sequence GLLDAIKDTAQNLFANVLDKIKCKFTKC
Length 28 Amino Acids
Source Organism Rana sakuraii (Japanese brown frog)

Secondary Structure Predictions and Experimental Determinations (e.g., Circular Dichroism)

Experimental determination of the secondary structure of peptides is crucial for understanding their mechanism of action. Circular Dichroism (CD) spectroscopy is a widely used technique for this purpose, as it is highly sensitive to the secondary structure of proteins and peptides. bitesizebio.comjascoinc.comnih.govnih.gov While specific CD spectroscopy studies on this compound are not documented in the available literature, analysis of closely related ranatuerin-2 (B1576050) family members provides significant insights.

For instance, studies on a related peptide, Ranatuerin-2PLx, using CD spectroscopy, revealed that the peptide has a significant α-helical conformation. nih.gov The removal of its C-terminal domain led to a marked reduction in this helical content, highlighting the domain's importance for structural integrity. nih.gov Similarly, conformational analysis of Ranatuerin-2CSa in different solvent environments showed that while it lacks a defined secondary structure in aqueous solutions, it adopts a helix-turn-helix conformation in a membrane-mimicking environment (trifluoroethanol-water mixture). This induced folding upon interaction with hydrophobic environments is a common characteristic of many antimicrobial peptides, suggesting this compound likely adopts an α-helical structure upon interacting with bacterial membranes. imrpress.com

Table 2: Predicted Secondary Structure Elements in Ranatuerin-2 Family Peptides

Structural Element Environment Evidence/Prediction
α-Helix Membrane-Mimicking (e.g., TFE, lipid bilayer) Induced upon interaction; crucial for membrane permeabilization. nih.govmdpi.com
Random Coil Aqueous Solution Peptides are often unstructured in aqueous environments before encountering a target membrane.
Turn/Kink - A kink or turn structure may be present, often facilitated by specific residues, connecting helical segments. mdpi.com

Role of Cysteine-Bridged Domains (Rana Box) in this compound Conformation

A defining feature of many peptides isolated from Ranidae frogs, including the ranatuerin-2 family, is the presence of a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.commdpi.com This motif is commonly referred to as the "Rana box". imrpress.commdpi.com In this compound, this feature is a 6-membered ring formed by a disulfide bond between the cysteine residues at positions 23 and 28. imrpress.com The sequence of this domain is -CKFTKC-.

The function of the Rana box can be variable among different peptide families. nih.govmdpi.com In some peptides, its removal has little effect on bioactivity, while in others, it is critical. nih.govresearchgate.net For the ranatuerin-2 family, evidence suggests this domain plays a significant structural role. nih.govmdpi.com The disulfide bridge constrains the C-terminal end of the peptide, which is thought to stabilize the α-helical structure of the entire molecule, particularly when it interacts with a membrane. mdpi.com In the case of Ranatuerin-2PLx, removal of the Rana box resulted in a significant loss of helical content and a corresponding decrease in antimicrobial and anti-cancer activities, indicating its crucial role in maintaining a bioactive conformation. nih.gov It is therefore highly probable that the Rana box in this compound serves a similar function in stabilizing its structure.

Computational Modeling of this compound Structure and Dynamics

While specific computational studies for this compound have not been published, molecular dynamics (MD) simulations are a powerful tool for investigating the structure, dynamics, and interactions of antimicrobial peptides at an atomic level. nih.govmdpi.combiorxiv.orgijbiotech.com Such studies on other antimicrobial peptides have provided detailed insights into their mechanisms of action.

An MD simulation of this compound could predict its three-dimensional structure in both aqueous and membrane environments. It would allow for the visualization of the peptide's conformational changes as it approaches and inserts into a model bacterial membrane. Key parameters that could be analyzed include:

Secondary Structure Stability: Quantifying the stability of the α-helical content over time in different environments.

Peptide-Membrane Interactions: Identifying the specific amino acid residues that anchor the peptide to the membrane surface and those that penetrate the hydrophobic core.

Role of the Rana Box: Simulating a truncated or linear version of this compound (without the disulfide bridge) to directly assess the contribution of the Rana box to conformational stability and membrane interaction.

Oligomerization: Investigating the tendency of this compound molecules to self-assemble into higher-order structures, which can be a prerequisite for pore formation in the bacterial membrane.

These computational approaches, when applied to this compound, would complement experimental data and provide a more complete picture of its structure-function relationship.

Structure Activity Relationship Sar Studies of Ranatuerin 2ska and Its Analogues

Impact of C-Terminal Modifications (e.g., Amidation, Truncation) on Ranatuerin 2SKa Bioactivity

Modifications at the C-terminus, such as amidation and truncation, have been shown to significantly influence the biological activity of ranatuerin peptides.

C-Terminal Amidation: The addition of an amide group to the C-terminus is a common post-translational modification in many naturally occurring AMPs. sigmaaldrich.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's stability by protecting it from enzymatic degradation. sigmaaldrich.com In some instances, amidation can also modulate the peptide's bioactivity by altering its interaction with biological membranes. For example, in a study on the ranatuerin-2 (B1576050) peptide R2AW, the amidated truncated derivative, R2AW(1-22)-NH₂, was synthesized to improve stability and reduce potential cytotoxicity. nih.gov

Truncation: The removal of amino acid residues from the C-terminus, known as truncation, can have varied effects on bioactivity. Deletion of the C-terminal cyclic heptapeptide (B1575542) region in ranatuerin-1 (B1576056) resulted in an inactive analogue, highlighting the importance of this domain for its function. nih.gov However, studies on other ranatuerin-2 peptides have shown that the C-terminal "Rana box" domain may be dispensable for antibacterial activity. mdpi.comnih.gov For instance, a truncated version of R2AW, R2AW(1-22), was created by removing the C-terminal Rana box to investigate the role of this cyclic domain. nih.gov Similarly, two truncated analogues of ranatuerin-2Pb, named RPa and RPb, were designed to explore the impact of truncation on its antimicrobial and hemolytic activities. nih.gov

These findings suggest that the role of the C-terminal region can be peptide-specific within the ranatuerin family, and modifications in this area are a key strategy for optimizing their functional profile.

Table 1: Examples of C-Terminal Modifications in Ranatuerin Analogues

Peptide Modification Investigated Purpose Reference
R2AW(1-22)-NH₂ Truncation and Amidation Improve stability and reduce cytotoxicity nih.gov
Ranatuerin-1 analogue Deletion of cyclic heptapeptide Determine importance of the C-terminal domain nih.gov
R2AW(1-22) Truncation (Rana box removal) Investigate the role of the cyclic domain nih.gov

Influence of Amino Acid Substitutions on this compound Potency and Specificity

Altering the amino acid sequence through substitution is a powerful tool to probe the functional significance of specific residues and to enhance the therapeutic properties of ranatuerin peptides.

Substitutions can be designed to modify key physicochemical properties such as cationicity, hydrophobicity, and helicity. For instance, in a study of ranatuerin-2-AW (R2AW), a variant with enhanced cationicity and hydrophobicity, [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, demonstrated significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov This was achieved by replacing aspartic acid residues with lysine (B10760008) to increase the net positive charge, and another lysine with leucine (B10760876) to modulate the hydrophobic character. nih.gov

Another study on R2AW involved substituting two alanine (B10760859) residues with tryptophan, a bulky and hydrophobic amino acid, to create [Trp⁶,¹⁰]R2AW(1-22)-NH₂. nih.gov This modification was intended to favor the peptide's insertion into lipid bilayers. nih.gov However, this double tryptophan-substituted peptide showed decreased antimicrobial activity compared to the cationicity- and hydrophobicity-enhanced variant. nih.gov

In the case of ranatuerin-1, substituting asparagine with lysine at position 8 ([Lys⁸]ranatuerin-1) led to an analogue with increased α-helicity, cationicity, and enhanced potency against a range of bacteria and Candida albicans, with only a minor increase in hemolytic activity. nih.gov Conversely, a substitution aimed at increasing hydrophobicity by replacing asparagine with alanine at position 22 resulted in a significant 3.5-fold increase in hemolytic activity, highlighting the delicate balance required for selective toxicity. nih.gov

These examples underscore that targeted amino acid substitutions can be strategically employed to fine-tune the potency and specificity of ranatuerin peptides, often by modulating their charge and interaction with microbial membranes.

Table 2: Impact of Amino Acid Substitutions on Ranatuerin Analogue Bioactivity

Peptide Analogue Substitution(s) Effect on Physicochemical Properties Impact on Bioactivity Reference
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ Asp⁴→Lys, Asp¹⁹→Lys, Lys²⁰→Leu Increased cationicity and hydrophobicity Significantly optimized antibacterial and anticancer activities nih.govmdpi.comnih.gov
[Trp⁶,¹⁰]R2AW(1-22)-NH₂ Ala⁶→Trp, Ala¹⁰→Trp Increased hydrophobicity Decreased antimicrobial activity compared to the Lys/Leu variant nih.gov
[Lys⁸]ranatuerin-1 Asn⁸→Lys Increased α-helicity and cationicity Increased potency against bacteria and C. albicans nih.gov

Role of Cationicity and Hydrophobicity in this compound Functional Profile

The functional profile of ranatuerin peptides is fundamentally governed by the interplay of cationicity and hydrophobicity. imrpress.com These two properties are critical for the initial electrostatic attraction to negatively charged microbial membranes and the subsequent disruption of the lipid bilayer. smolecule.com

Cationicity , conferred by the presence of basic amino acid residues like lysine and arginine, facilitates the initial interaction of the peptide with the anionic components of bacterial cell walls, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. imrpress.com Increasing the net positive charge can enhance this binding affinity. For example, the design of [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ from R2AW(1-22)-NH₂ involved substituting acidic aspartic acid residues with lysine to increase cationicity, which contributed to its remarkably enhanced antibacterial activity. nih.gov

Hydrophobicity , determined by the presence of nonpolar amino acid residues, drives the insertion of the peptide into the hydrophobic core of the cell membrane, leading to its disruption and cell death. imrpress.com However, an excess of hydrophobicity can lead to a loss of specificity and increased toxicity towards host cells, such as red blood cells (hemolysis). This was observed in a ranatuerin-1 analogue where a substitution increasing hydrophobicity led to a significant increase in hemolytic activity. nih.gov

The balance between cationicity and hydrophobicity is therefore crucial for achieving potent antimicrobial activity with minimal host cell toxicity. The helical wheel projections of ranatuerin peptides often reveal an amphipathic structure, with distinct polar (cationic) and nonpolar (hydrophobic) faces, which is a hallmark of many membrane-active AMPs. smolecule.com The design of ranatuerin-2Pb analogues, RPa and RPb, showed that while they had a lower net charge than the parent peptide, their hydrophobicity was higher. nih.gov The interplay of these factors resulted in varied antimicrobial and hemolytic profiles among the three peptides. nih.gov

Table 3: Physicochemical Properties of Selected Ranatuerin Peptides and Their Analogues

Peptide Net Charge Hydrophobicity (H) Hydrophobic Moment (µH) Key Finding Reference
R2AW +2 - - Parent peptide nih.gov
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ +6 0.536 0.547 Enhanced cationicity and hydrophobicity led to potent activity nih.gov
[Trp⁶,¹⁰]R2AW(1-22)-NH₂ +2 0.603 0.448 Increased hydrophobicity did not correlate with highest activity nih.gov
Ranatuerin-2Pb +4 0.486 0.368 Parent peptide with strong antimicrobial activity nih.gov
RPa (Ranatuerin-2Pb analogue) +3 0.540 0.463 Higher hydrophobicity than parent peptide nih.gov

Conformational Flexibility and its Correlation with this compound Activity

The biological activity of ranatuerin peptides is not solely dependent on a static three-dimensional structure but is also influenced by their conformational flexibility. These peptides often exist in a disordered, random coil state in aqueous solution and adopt a more ordered, typically α-helical, conformation upon interacting with a membrane-mimicking environment. nih.govnih.govvulcanchem.com This transition is a key aspect of their mechanism of action.

Studies on ranatuerin-2CSa using NMR spectroscopy revealed that it lacks a defined secondary structure in aqueous solution. nih.govvulcanchem.com However, in a solvent mixture of trifluoroethanol (TFE) and water, which mimics the hydrophobic environment of a cell membrane, it adopts a helix-turn-helix conformation. nih.govvulcanchem.com This induced folding is crucial for its membrane-disrupting capabilities.

The degree of conformational flexibility can impact the peptide's potency and specificity. While a certain level of flexibility is required for the peptide to adapt its structure to the membrane interface, excessive rigidity or flexibility can be detrimental. Intrinsically rigid peptides may exhibit higher potency but also greater hemolytic activity. mdpi.com The removal of the "Rana box" loop from ranatuerin-2PLx was shown to significantly reduce its helical content in a membrane-mimetic environment, which correlated with a decrease in its antimicrobial and antiproliferative activities. nih.gov This suggests that the cyclic domain contributes to the conformational stability of the helical structure.

The concept of conformational adaptability is central to the function of ranatuerin peptides. Their ability to transition from a flexible, unstructured state to a rigid, amphipathic helix upon encountering a target membrane is a critical determinant of their biological activity.

Analysis of Cyclic Domains and Disulfide Bridges in this compound Family Peptides

A characteristic feature of many peptides in the ranatuerin-2 family is the presence of a C-terminal cyclic domain, often referred to as the "Rana box," which is formed by a disulfide bridge between two cysteine residues. mdpi.com This cyclic structure typically contains six or seven amino acid residues. mdpi.comimrpress.com

However, other studies have suggested that the disulfide bridge and the Rana box may be dispensable for the antibacterial activity of certain ranatuerin-2 peptides. mdpi.comnih.gov In a study on R2AW, a linear analogue where the cysteine residues were replaced with serine (to prevent disulfide bond formation) showed similar antibacterial activity to the native peptide. nih.gov Furthermore, a truncated version of R2AW lacking the entire Rana box also retained antibacterial activity. nih.gov This suggests that for some ranatuerin peptides, the primary determinants of antimicrobial action may reside in the N-terminal α-helical domain.

Table 4: Role of Cyclic Domain and Disulfide Bridge in Ranatuerin Peptides

Peptide Family/Analogue Key Finding Implication for Bioactivity Reference
Ranatuerin-2PLx Removal of the Rana box reduced helical conformation and bioactivity. The cyclic domain is important for maintaining structure and function. nih.gov
R2AW Serine-substituted (linear) and truncated (Rana box-deleted) analogues retained antibacterial activity. The disulfide bridge and Rana box are dispensable for the antibacterial activity of this specific peptide. nih.govmdpi.comnih.gov

Mechanisms of Biological Action of Ranatuerin 2ska

Interaction of Ranatuerin 2SKa with Microbial Membranes: Pore Formation and Membrane Disruption Models

The primary mechanism of action for this compound and other ranatuerin peptides is the disruption of microbial cell membranes. vulcanchem.comvulcanchem.comimrpress.com This interaction is largely driven by the peptide's physicochemical properties, namely its positive charge and amphipathic nature, which allows it to selectively target and compromise the integrity of microbial membranes. imrpress.commdpi.com

The initial contact is an electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683) in bacteria. nih.govsmolecule.com This is followed by the insertion of the peptide into the lipid bilayer, a process facilitated by its amphipathic structure, which features distinct hydrophobic and hydrophilic regions. vulcanchem.comsmolecule.com

Once integrated into the membrane, ranatuerin peptides are thought to induce membrane permeabilization and lysis through various models: smolecule.com

Pore Formation: At sufficient concentrations, peptide molecules can aggregate to form transmembrane pores or channels. smolecule.comsemanticscholar.org This leads to an uncontrolled flux of ions and essential molecules, disrupting the electrochemical gradients vital for cellular function and ultimately causing cell death. mdpi.com

Carpet-like Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet." semanticscholar.org Once a critical concentration is reached, the peptides disrupt the membrane's structure, leading to the formation of micelles and the complete disintegration of the membrane. semanticscholar.org

Toroidal Pore Model: This model suggests that the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a continuous pore where both the peptides and the lipid head groups line the channel. semanticscholar.org

These disruptive actions lead to the leakage of cellular contents and the dissipation of the membrane potential, culminating in microbial cell death. vulcanchem.commdpi.com

Intracellular Target Modulation by this compound

While membrane disruption is a primary mode of action, there is growing evidence that this compound and other AMPs can also translocate across the microbial membrane to interact with intracellular targets. imrpress.commdpi.comnih.gov This non-lytic mechanism allows the peptides to interfere with essential cellular processes without causing immediate membrane rupture. nih.govfrontiersin.org

Once inside the cell, these peptides can bind to and modulate the function of various intracellular components, including: nih.govfrontiersin.org

Nucleic Acids (DNA and RNA): The positive charge of the peptides can facilitate binding to the negatively charged phosphate (B84403) backbone of DNA and RNA, potentially inhibiting replication, transcription, and translation processes. nih.govfrontiersin.org

Proteins and Enzymes: AMPs can interact with intracellular proteins, including enzymes crucial for metabolic pathways, thereby disrupting cellular homeostasis and function. nih.gov

The ability to engage with intracellular targets provides a multi-pronged attack strategy, enhancing the peptide's antimicrobial efficacy and potentially reducing the likelihood of resistance development. mdpi.com

Mechanisms of this compound Activity Against Specific Microbial Categories

This compound and its family members exhibit broad-spectrum activity against a variety of microorganisms, with specific mechanisms tailored to the structural differences in their cell envelopes. imrpress.comnih.govsmolecule.com

Gram-positive Bacteria: The cell walls of Gram-positive bacteria are rich in teichoic and lipoteichoic acids, which are negatively charged. mdpi.com This high negative charge density provides a strong electrostatic attraction for the cationic Ranatuerin peptides, facilitating their accumulation at the cell surface and subsequent disruption of the underlying cytoplasmic membrane. mdpi.com this compound has shown activity against Staphylococcus aureus. Other ranatuerins have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. vulcanchem.comnih.gov

Gram-negative Bacteria: The outer membrane of Gram-negative bacteria, composed of lipopolysaccharide (LPS), presents an initial barrier. mdpi.com However, the cationic nature of ranatuerin peptides allows them to bind to the negatively charged LPS, displacing divalent cations that stabilize the outer membrane. researchgate.net This disrupts the outer membrane's integrity, allowing the peptides to access and permeabilize the inner cytoplasmic membrane. mdpi.com this compound is effective against Escherichia coli. Related peptides have also shown activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. vulcanchem.comnih.gov

Fungi: Fungal cell membranes, like those of bacteria, are negatively charged, making them susceptible to the electrostatic attraction and disruptive actions of ranatuerin peptides. nih.gov this compound has demonstrated activity against the fungal pathogen Candida albicans.

Protozoa: The ability of some AMPs to kill protozoa suggests that they can effectively disrupt the plasma membranes of these eukaryotic pathogens. imrpress.com While specific studies on this compound against protozoa are limited, the broad-spectrum nature of the ranatuerin family suggests potential activity. imrpress.comcpu-bioinfor.org

Inhibition and Eradication Mechanisms of Bacterial Biofilms by this compound

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to conventional antibiotics. Some ranatuerin peptides have demonstrated the ability to both inhibit the formation of and eradicate established biofilms. mdpi.comresearchgate.net

The mechanisms behind these antibiofilm activities are thought to involve:

Disruption of the EPS Matrix: The peptides may be able to penetrate and disrupt the integrity of the protective EPS matrix, exposing the embedded bacteria to the peptide's direct antimicrobial action.

Inhibition of Bacterial Adhesion: By interfering with the initial attachment of bacteria to surfaces, the peptides can prevent the first step in biofilm formation.

For instance, Ranatuerin-2Pb and its truncated analogue, RPb, have shown both inhibition and eradication effects against Staphylococcus aureus biofilms. mdpi.com

Molecular Mechanisms Underlying Anti-proliferative Effects of Ranatuerin-2 (B1576050) Family Peptides on Cancer Cells

Beyond their antimicrobial properties, peptides of the ranatuerin-2 family have emerged as promising candidates for anticancer therapy due to their ability to selectively target and kill cancer cells while exhibiting lower toxicity towards normal cells. nih.govmdpi.comresearchgate.net

Induction of Apoptosis and Caspase Activation Pathways

A key mechanism by which ranatuerin-2 peptides exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govmdpi.com This process is often mediated by the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program. nih.gov

Studies on Ranatuerin-2PLx, a member of the ranatuerin-2 family, have shown that it can induce early apoptosis in prostate cancer cells (PC-3). nih.govnih.gov This is accompanied by the activation of caspase-3, a key executioner caspase. nih.govnih.gov The activation of caspases leads to a cascade of events, including DNA fragmentation and the dismantling of the cell, ultimately resulting in its death. mdpi.com Some AMPs can also induce apoptosis by entering the cell and causing the release of cytochrome c from the mitochondria, which then triggers the caspase cascade. nih.gov

Selective Interactions with Cancer Cell Membranes

The selectivity of ranatuerin-2 family peptides for cancer cells over normal cells is attributed to the differences in their respective cell membrane compositions. nih.govfrontiersin.org Cancer cell membranes are generally more negatively charged than the membranes of healthy cells due to a higher abundance of anionic molecules such as phosphatidylserine, O-glycosylated mucins, and sialylated gangliosides. nih.govfrontiersin.org

This increased negative charge enhances the electrostatic attraction of the positively charged ranatuerin peptides to the cancer cell surface. nih.govfrontiersin.org Furthermore, the higher number of microvilli on many cancer cells increases the surface area available for peptide binding and accumulation. nih.gov This selective binding facilitates the disruption of the cancer cell membrane or the internalization of the peptide to trigger apoptosis, while leaving normal cells, which have predominantly zwitterionic outer membranes, relatively unharmed. nih.gov

Below is a table summarizing the antimicrobial activity of this compound:

MicroorganismTypeMIC (μM)Reference
Escherichia coliGram-negative Bacteria50
Staphylococcus aureusGram-positive Bacteria>50
Candida albicansFungus>50

Synthetic Chemistry Approaches and Rational Design of Ranatuerin 2ska Derivatives

Solid-Phase Peptide Synthesis Methodologies for Ranatuerin 2SKa and Analogues

The primary method for producing this compound and its derivatives is Solid-Phase Peptide Synthesis (SPPS). mdpi.comnih.gov This technique, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. powdersystems.com SPPS has revolutionized peptide chemistry by simplifying the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing. bachem.com

The SPPS cycle generally consists of four main steps:

Deprotection: The Nα-protecting group (commonly the Fmoc group) of the resin-bound amino acid is removed, typically using a basic solution. powdersystems.combachem.com

Washing: The resin is thoroughly washed with solvents to remove the deprotection agent and any by-products. bachem.com

Coupling: The next protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the peptide chain. powdersystems.com

Washing: Another washing step removes excess reagents and by-products from the coupling reaction. bachem.com

This cycle is repeated until the desired peptide sequence is fully assembled. bachem.com For ranatuerin peptides that contain the C-terminal disulfide-bridged "Rana box" motif, an additional step is required after the completed chain is cleaved from the resin. mdpi.comnih.gov The formation of this disulfide bond is typically achieved through oxidation, for example, by air oxidation at room temperature. nih.gov

Modern advancements in SPPS, such as microwave-assisted synthesis, can accelerate reaction times and improve the purity of the final peptide product. cem.com These methods are employed to synthesize ranatuerin analogues for structure-activity relationship studies. mdpi.comnih.gov

Table 1: The General Cycle of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

StepDescriptionCommon Reagents
1. Resin Preparation The solid support (resin) is swollen in a suitable solvent.Dimethylformamide (DMF)
2. Deprotection Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.20% Piperidine in DMF
3. Washing Removal of excess deprotection reagents.DMF, Dichloromethane (DCM)
4. Coupling Addition of the next Fmoc-protected amino acid to the chain.HBTU, DIC, Fmoc-amino acid
5. Washing Removal of excess coupling reagents and by-products.DMF, DCM
6. Cleavage & Deprotection The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Trifluoroacetic acid (TFA) cocktail
7. Post-synthesis Modification For relevant ranatuerins, formation of the C-terminal disulfide bridge.Air oxidation

Data compiled from various sources describing standard SPPS methodologies. nih.govpowdersystems.combachem.com

Chemical Modification Strategies for Enhancing this compound Bioactivity and Stability

Natural peptides like this compound often possess moderate antimicrobial activity and can be susceptible to degradation by proteases. researchgate.netnih.gov Chemical modification is a key strategy to address these limitations. mdpi.com The goal is to design analogues with improved potency and stability without increasing toxicity to mammalian cells. nih.gov

Key strategies include:

Truncation: The role of specific domains, such as the C-terminal "Rana box" found in many ranatuerin-2 (B1576050) peptides, can be investigated by synthesizing truncated analogues. nih.govnih.gov Studies on ranatuerin-2-AW showed that removing the Rana box did not eliminate antibacterial activity, suggesting it may be dispensable. mdpi.comnih.gov

Incorporation of Non-natural Amino Acids: To enhance stability against proteases, natural L-amino acids can be replaced with their D-isomers or other non-proteinogenic amino acids like ornithine. nih.govnih.gov This makes the peptide backbone unrecognizable to standard proteases. nih.gov

Amidation: The C-terminus of a peptide can be amidated instead of having a free carboxyl group. This modification can increase the peptide's stability and bioactivity. researchgate.net

Table 2: Examples of Rational Modifications in the Ranatuerin-2 Family

Peptide Name/ModificationParent PeptideModification StrategyObserved OutcomeReference
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ Ranatuerin-2-AW (R2AW)Truncation (Rana box removal), Lysine (B10760008) substitution (enhanced cationicity), Leucine (B10760876) substitution (enhanced hydrophobicity), C-terminal amidation.Significantly optimized antibacterial and anticancer activities compared to the parent peptide. mdpi.comnih.gov
R2AW(1-22)-NH₂ Ranatuerin-2-AW (R2AW)Truncation (Rana box removal) and amidation.Similar antibacterial activity to the parent peptide, suggesting the Rana box is dispensable for this function. mdpi.comnih.gov
RPb Ranatuerin-2PbTruncation of 18 C-terminal amino acids and amidation.Retained broad-spectrum antimicrobial activity. nih.gov
RPa Ranatuerin-2PbTruncation of C-terminal 'RT' residues.Lost antimicrobial activity against several key pathogens, including C. albicans and MRSA. nih.gov

Computational Design of this compound Mimetics and Peptoids

Computational design provides a powerful tool for the rational engineering of peptide analogues with novel properties. nih.gov Structure-based computational methods can be used to design peptides that bind to specific targets with high affinity and selectivity. nih.gov This approach can model the flexibility of the peptide during binding and analyze the complex trade-offs between binding strength and specificity. nih.gov While specific computational design studies on this compound are not prominent, the structural information available for related peptides, such as the helix-turn-helix conformation of ranatuerin-2CSa, provides a solid foundation for such in silico design efforts. nih.gov

To overcome the inherent instability of peptides, researchers design peptidomimetics, which are molecules that mimic the structure and function of peptides but have modified backbones to resist degradation. nih.gov One important class of peptidomimetics is peptoids .

Peptoids: Peptoids are N-alkylated oligoglycines. nih.gov Their side chains are attached to the backbone nitrogen atom instead of the α-carbon, a structural shift that renders them resistant to proteolysis by common proteases. nih.gov The goal is to maintain the spatial arrangement of the side chains that is critical for biological activity while engineering a more durable molecular scaffold. nih.gov

The computational design of this compound mimetics or peptoids would involve modeling these modified structures to predict their conformation and interaction with bacterial membranes, guiding the synthesis of the most promising candidates.

Development of Hybrid Peptides Incorporating this compound Motifs

Hybridization is a design strategy that combines distinct peptide sequences or functional motifs from different parent peptides to generate a new molecule with enhanced or synergistic properties. frontiersin.orgmdpi.com This approach has been used to increase the antimicrobial activity of peptides beyond what is achievable by modifying a single parent sequence. frontiersin.org

The design of a this compound hybrid could involve fusing its N-terminal α-helical domain, which is crucial for membrane interaction, with a functional motif from an entirely different class of AMP. For example, one could create a chimera by linking the this compound sequence to a proline-rich domain known to facilitate translocation across the membrane and inhibit intracellular targets. mdpi.com

Studies on other AMPs have shown this to be a successful strategy. For instance, hybridizing proline-rich peptides with arginine-isoleucine-rich peptides resulted in molecules with up to a 6-fold increase in antimicrobial activity against certain pathogens. frontiersin.org These chimeric peptides can also exhibit different mechanisms of action compared to their parent molecules. frontiersin.org This strategy represents a promising avenue for developing novel therapeutics based on the this compound framework.

Table 3: Examples of Hybrid Peptide Design and Enhanced Activity

Hybrid PeptideParent Peptide 1Parent Peptide 2Key FindingReference
hyP7B5Cys optP7 (KRRVRWIIW-CONH₂)Bac5-v291 (RWRRPIRRRPIRPPFWR-CONH₂)Showed a 2.5-fold increase in activity against MRSA compared to optP7 and a 2.8-fold increase compared to Bac5-v291. frontiersin.org
B7-B11 B7-005 (synthetic PrAMP)Bovine Bac7(1-35) C-terminal 11 residuesIncreased antimicrobial activity against A. baumannii, E. cloacae, E. faecium, and S. aureus compared to B7-005 alone. mdpi.com
B7-T11 B7-005 (synthetic PrAMP)Cetacean Tur1A C-terminal 11 residuesIncreased antimicrobial activity against A. baumannii, E. cloacae, E. faecium, and S. aureus compared to B7-005 alone. mdpi.com

Ecological and Evolutionary Perspectives of Ranatuerin 2ska

Distribution and Diversity of Ranatuerin-2 (B1576050) Peptides Across Anuran Genera

The ranatuerin-2 family of peptides is widely distributed among frogs of the family Ranidae, though their presence and diversity vary significantly across different genera and geographical locations. These peptides were first identified in the North American bullfrog, Lithobates catesbeianus, and have since been found in numerous ranid species across North America. researchgate.netresearchgate.net In contrast, their occurrence in Eurasian frog species is more sporadic. researchgate.net

Orthologs of ranatuerin-2 have been identified in several Asian frog species, including Rana pirica, Rana okinavana, and Rana ornativentris. researchgate.net Specifically, Ranatuerin 2SKa was isolated from the skin of the Japanese brown frog, Rana sakuraii. vulcanchem.comresearchgate.net The distribution of ranatuerin-2 peptides is not uniform; for instance, they are found in most New World species of the genus Lithobates but have a more limited distribution in Eurasian frogs. researchgate.netnih.gov

The structural diversity of ranatuerin-2 peptides is notable. While they share a common ancestry, the amino acid sequences are often poorly conserved between species, with the exception of two invariant cysteine residues that form a cyclic hexapeptide or heptapeptide (B1575542) domain at the C-terminus, known as the "Rana box". researchgate.netnih.gov This structural variability suggests that these peptides have undergone significant evolutionary divergence.

The following table provides a summary of the distribution of ranatuerin-2 peptides in various anuran genera.

GenusGeographic Distribution of GenusPresence of Ranatuerin-2 PeptidesRepresentative Species
RanaWidespread (Eurasia, Americas, Africa)Present, but sporadic in Eurasian species. researchgate.netnih.govRana sakuraii (source of this compound), Rana okinavana, Rana pirica. vulcanchem.comresearchgate.net
LithobatesNorth and Central AmericaPresent in most species. researchgate.netnih.govLithobates catesbeianus, Lithobates capito, Lithobates warszewitschii. researchgate.netresearchgate.net
PelophylaxEurope and AsiaPresent. uniprot.orgPelophylax ridibundus. uniprot.org
AmolopsSoutheast AsiaPresent. mdpi.comAmolops wuyiensis. mdpi.com

Phylogenetic Analysis of this compound Precursors within Amphibian Host Defense Peptides

Phylogenetic analyses of the precursors of ranatuerin-2 peptides, including this compound, provide valuable insights into their evolutionary relationships. These peptides are synthesized as larger precursor proteins that include a signal peptide, an acidic spacer region, and the mature peptide at the C-terminus. researchgate.netresearchgate.net The amino acid sequences of these precursors, particularly the mature peptide and the signal peptide regions, can be used to infer phylogenetic relationships between frog species.

Studies have shown that the primary structures of ranatuerin-2 peptides can be used as molecular markers for taxonomic and phylogenetic analysis. researchgate.netnih.gov For example, a comparison of the dermal peptides from Rana sakuraii and Rana tagoi suggested a close phylogenetic relationship between these two species. researchgate.net Similarly, phylogenetic analysis based on the amino acid sequences of 37 ranatuerin-2 peptides from 17 species of the genus Lithobates supported the existing taxonomic relationships within this group. researchgate.net

The gene structure of ranatuerin precursors shows a conserved organization, which further supports their common evolutionary origin. imrpress.com The remarkable similarity in the preproregions of precursors that lead to different mature peptides suggests that the genes encoding these host defense peptides arose from multiple gene duplication events from an ancestral gene. nih.govimrpress.com

Evolutionary Pressures Shaping this compound Sequence and Function

The sequence and function of this compound and other ranatuerin-2 peptides have been shaped by various evolutionary pressures, primarily the constant threat of pathogens in their environment. researchgate.net The high degree of sequence variation observed among these peptides, even between closely related species, is indicative of a rapid evolutionary divergence. imrpress.com This diversification is likely driven by a co-evolutionary arms race between the frog's immune system and microbial pathogens.

Positive selection, or Darwinian selection, has been identified as a key evolutionary force acting on ranatuerin loci. Evidence of selective sweeps, where a beneficial mutation rapidly increases in frequency and becomes fixed in a population, has been found at the Ranatuerin2 and Ranatuerin2b loci in the northern leopard frog, Rana pipiens. nih.gov This suggests that novel peptide variants with enhanced antimicrobial efficacy against specific pathogens have been favored by natural selection.

The functional consequences of this evolutionary pressure are evident in the peptide's antimicrobial activity. While this compound itself has been reported to have weak antimicrobial activity, other members of the ranatuerin-2 family exhibit broad-spectrum activity against bacteria and fungi. researchgate.netresearchgate.net The selective pressure to combat different pathogens may have led to the functional diversification of these peptides. For instance, studies on the northern leopard frog suggest that the chytrid fungus Batrachochytrium dendrobatidis (Bd) may have been a selective agent driving the evolution of ranatuerin-2 peptides. frontiersin.org

Physiological Role of this compound in Amphibian Innate Immunity

This compound is a component of the amphibian's innate immune system, which provides the first line of defense against invading microorganisms. researchgate.netnih.gov These peptides are produced in specialized granular glands in the skin and are secreted onto the skin surface in response to injury or stress. researchgate.netmdpi.com

The primary physiological role of ranatuerin peptides is to protect the highly permeable amphibian skin from colonization and infection by a wide range of pathogens, including bacteria and fungi. researchgate.netimrpress.com The mechanism of action for many antimicrobial peptides involves the disruption of microbial cell membranes. vulcanchem.com The amphipathic α-helical structure that these peptides form allows them to insert into and permeabilize the lipid bilayer of microbial membranes, leading to cell death. researchgate.net

The expression of antimicrobial peptides like ranatuerins can be influenced by the developmental stage of the amphibian. For example, some species with long larval periods invest more in the production of these peptides as tadpoles to defend against pathogens. uzh.ch In addition to their direct antimicrobial effects, these skin peptides can also play a role in wound healing and may have other, yet to be discovered, biological functions. nih.govimrpress.com The collective arsenal (B13267) of diverse peptides, including this compound, provides the frog with a robust chemical defense shield essential for survival. researchgate.net

Advanced Research Methodologies in Ranatuerin 2ska Studies

Advanced Spectroscopic Techniques for Conformational Studies

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, are indispensable for determining the three-dimensional structure of peptides like Ranatuerin 2SKa. nih.gov Understanding the peptide's conformation is crucial as it directly relates to its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the solution structure of peptides. For ranatuerins, NMR studies have revealed that their conformation is highly dependent on the solvent environment. vulcanchem.com For instance, the related peptide Ranatuerin-2CSa lacks a defined secondary structure in a simple aqueous solution. nih.gov However, in a membrane-mimicking environment, such as a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and water, it adopts a distinct helix-turn-helix conformation. nih.govvulcanchem.com This conformational change is believed to be fundamental to its ability to disrupt microbial membranes. vulcanchem.com Two-dimensional NMR techniques are often employed to characterize the three-dimensional structure in detail. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a primary analytical technique for peptide characterization, providing precise information about the amino acid sequence and any post-translational modifications. biopharmaspec.com High-resolution mass spectrometry can be used to determine the molecular weight of the peptide with high accuracy. genesispub.org When combined with liquid chromatography (LC-MS), it allows for the analysis of complex peptide mixtures. biopharmaspec.comnih.gov Fragmentation analysis within the mass spectrometer provides detailed sequence information, which is essential for confirming the identity of the peptide and for de novo sequencing. biopharmaspec.com This technique is also critical for identifying features like disulfide bridges, which can be crucial for the peptide's structure and function. biopharmaspec.com

Table 1: Spectroscopic Techniques in Ranatuerin Studies

Technique Application Key Findings for Ranatuerin Family Peptides
NMR Spectroscopy Determination of 3D structure in solution. Peptides are often unstructured in aqueous solution but adopt helical conformations in membrane-mimetic environments. nih.govvulcanchem.com
Mass Spectrometry Determination of amino acid sequence and molecular weight. Confirms the primary structure and identifies modifications. biopharmaspec.com

Microscopy Techniques for Visualizing Cellular Interactions

Electron microscopy (EM) provides unparalleled resolution for visualizing the intricate interactions between peptides and cells. advancedsciencenews.com This technique is instrumental in understanding the morphological changes that occur in target cells upon exposure to antimicrobial peptides.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These electron microscopy techniques offer high-resolution images of cellular structures. mdpi.com TEM is particularly useful for observing the internal ultrastructural changes within a cell, such as alterations to the cell membrane and organelles, following peptide treatment. nih.gov It allows researchers to visualize nanoparticle-sized entities and their localization within the cell. mdpi.comnih.gov SEM, on the other hand, is ideal for examining the surface topography of cells, revealing changes in membrane morphology caused by peptide interaction. nih.gov Advanced techniques like cellular electron cryo-tomography (cryoET) can provide three-dimensional images of these interactions in a near-native state. nih.gov

Membrane Mimetic Systems for Studying Peptide-Lipid Interactions

To study the crucial interactions between this compound and target cell membranes, researchers utilize various membrane mimetic systems. These artificial systems simulate the lipid bilayer of a cell membrane, allowing for detailed biophysical studies of peptide-lipid interactions. nih.gov

The choice of the mimetic system is critical, as different models can influence the observed peptide behavior. Common systems include:

Micelles: Aggregates of detergent molecules, such as sodium dodecyl sulfate (B86663) (SDS), which can mimic the charged surface of bacterial membranes. nih.govbiorxiv.org

Vesicles: Small unilamellar vesicles (SUVs) and multilamellar vesicles are enclosed lipid bilayers that serve as excellent models for studying membrane permeabilization. nih.gov

Solvent Mixtures: As mentioned earlier, solvents like TFE can induce the helical structures that peptides like ranatuerins adopt when interacting with membranes. nih.gov

Studies using these systems have shown that antimicrobial peptides and lipids are highly dynamic, mutually adapting their conformations upon interaction. rsc.org The interactions can lead to the formation of various supramolecular structures, transient membrane openings, and ultimately, cell lysis. rsc.org The specific mechanism of action, whether it be through forming pores (like the "barrel-stave" or "toroidal pore" models) or disrupting the membrane surface (the "carpet" model), can be investigated using these mimetic systems. biorxiv.org

Bioinformatics and Cheminformatics Tools for Peptide Design and Prediction

Bioinformatics and cheminformatics play a pivotal role in the discovery, analysis, and design of novel antimicrobial peptides. mdpi.com

Databases and Sequence Analysis: Large databases of antimicrobial peptides, such as the Antimicrobial Peptide Database (APD), are invaluable resources for researchers. mdpi.comnih.gov These databases allow for the classification of peptides into families based on sequence similarity and the identification of conserved domains. nih.govmdpi.com For example, sequence alignments of ranatuerin-2 (B1576050) family peptides from different frog species have revealed highly conserved regions, which are likely important for their function. mdpi.com

Predictive Modeling and Peptide Design: Bioinformatic tools are used to predict the antimicrobial potential and other properties of novel peptide sequences. mdpi.com By analyzing the structure-activity relationships of known peptides, researchers can rationally design new analogs with improved activity and reduced toxicity. nih.gov For instance, modifications such as amino acid substitutions to enhance cationicity and hydrophobicity, or truncations to remove non-essential domains, have been successfully employed to optimize the bioactivity of ranatuerin-2 peptides. mdpi.comnih.gov These computational approaches accelerate the development of promising new therapeutic candidates based on the ranatuerin scaffold. nih.gov

Future Directions and Research Gaps for Ranatuerin 2ska

Elucidating Novel Biological Targets and Mechanisms of Action

The primary mechanism of action for most ranatuerin peptides is attributed to the disruption of microbial cell membranes. vulcanchem.comnih.gov This action is facilitated by their common structural characteristics: they are typically cationic, hydrophobic, and form an amphipathic alpha-helical structure in membrane-like environments. nih.govnih.gov However, Ranatuerin 2SKa has been noted for its relatively weak antimicrobial activity in initial studies. researchgate.net This finding suggests that its biological role may be more complex than direct microbial killing and underscores the need for deeper mechanistic investigations.

Future research should focus on moving beyond general membrane permeabilization to identify more specific molecular interactions. A critical research gap is the lack of information on whether this compound preferentially binds to specific lipid components or membrane-bound proteins within the microbial cell wall. Furthermore, the possibility that it possesses alternative biological functions, a concept suggested for other antimicrobial peptides (AMPs), remains unexplored. nih.gov Investigations into potential intracellular targets, such as DNA, RNA, or metabolic enzymes, could reveal novel mechanisms, particularly if the peptide can enter the cell at sub-lytic concentrations. mdpi.commdpi.com The structural conformation, potentially a helix-turn-helix similar to related peptides like Ranatuerin-2CSa, is crucial for its function and warrants detailed structural studies. vulcanchem.com

Table 1: Research Gaps in this compound's Mechanism of Action

Research Area Specific Unanswered Questions Potential Research Approach
Membrane Interaction Does it bind to specific lipid types (e.g., anionic phospholipids)? Does it interact with membrane proteins? Surface Plasmon Resonance (SPR); Isothermal Titration Calorimetry (ITC); Solid-State NMR with model membranes.
Intracellular Targets Can the peptide translocate into the cytoplasm? Does it bind to nucleic acids or inhibit enzymatic activity? Confocal microscopy with fluorescently labeled peptide; DNA/RNA binding assays; Enzyme inhibition assays.
Alternative Functions Does it have immunomodulatory, anti-cancer, or other signaling roles? Cytokine release assays in immune cells; Proliferation assays on cancer cell lines. nih.gov

| Structure-Activity | What is its precise 3D structure in a membrane environment? | Nuclear Magnetic Resonance (NMR) spectroscopy; Circular Dichroism (CD) spectroscopy. |

Exploration of this compound Synergistic Interactions with Other Agents

A promising avenue in antimicrobial research is the use of synergistic combinations, which can enhance efficacy, reduce required doses, and combat drug resistance. frontiersin.orgnih.gov Amphibian skin secretions are natural cocktails of multiple peptides, suggesting that these molecules may act synergistically in their native biological context. imrpress.com The skin of Rana sakuraii, for instance, contains not only this compound but also peptides from the brevinin and temporin families. researchgate.net

Currently, there is no published research on the synergistic interactions of this compound. This represents a significant research gap. Future studies should systematically investigate the effects of combining this compound with other AMPs from Rana sakuraii and with conventional antibiotics. Checkerboard and time-kill assays are standard methods to determine if interactions are synergistic, additive, or antagonistic. nih.gov Identifying synergistic pairs could revitalize interest in this compound, transforming it from a weakly active peptide into a potent component of a combination therapy.

Table 2: Potential Synergistic Combinations for this compound

Combination Agent Rationale Target Pathogens for Testing
Brevinin-2SKb Co-occurs in Rana sakuraii skin; different peptide family. researchgate.net Staphylococcus aureus, Escherichia coli
Temporin-1SKa Co-occurs in Rana sakuraii skin; different peptide family. researchgate.net Staphylococcus aureus, Candida albicans
Polymyxin B Targets Gram-negative outer membrane; could facilitate entry. frontiersin.org Pseudomonas aeruginosa, Klebsiella pneumoniae

| Erythromycin | Intracellular antibiotic; synergy may arise from membrane permeabilization. frontiersin.org | Methicillin-resistant Staphylococcus aureus (MRSA) |

Investigation of Environmental Factors Influencing this compound Expression and Activity

The production of antimicrobial peptides in frog skin is not static; it can be influenced by a range of external factors. researchgate.net Studies have shown that seasonal changes, endocrine signals, and other environmental conditions can alter the synthesis of these defensive peptides. researchgate.net The ecological context is crucial for understanding the evolutionary pressures that shape an amphibian's chemical arsenal (B13267). mdpi.com

For this compound, there is a complete lack of data on how environmental variables affect its expression in Rana sakuraii. Research is needed to explore how factors pertinent to the frog's habitat—such as temperature fluctuations, water quality, pollutants, and the prevalence of specific environmental microbes—impact the transcription and secretion of this peptide. Such "eco-evo" studies would provide insight into the peptide's natural role and the selective pressures that maintain its gene.

Development of High-Throughput Screening (HTS) Assays for this compound Derivatives

Given the modest activity of the native this compound, peptide engineering is a logical next step to enhance its therapeutic potential. High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of peptide derivatives to identify candidates with improved activity, selectivity, and stability. nih.govnih.gov

Future work should focus on establishing HTS assays tailored for this compound. This would involve first creating a library of this compound analogs through techniques like amino acid scanning or substitution. Subsequently, HTS methods, such as fluorescence polarization assays or cell-based reporter gene assays, could be employed to screen for derivatives with enhanced antimicrobial or other desired biological activities, like anti-cancer effects. bmglabtech.commdpi.comdrugtargetreview.com The goal would be to identify lead compounds that are more potent than the parent peptide while maintaining low cytotoxicity against mammalian cells.

Expanding Phylogenetic and Ecological Studies of this compound Diversity

The amino acid sequences of AMPs serve as valuable molecular markers for tracing the evolutionary relationships between frog species. researchgate.netnih.gov Ranatuerin-2 (B1576050) peptides are found sporadically in Eurasian ranid frogs but are more common in North American species, making their distribution pattern phylogenetically informative. nih.govresearchgate.net The peptides found in R. sakuraii suggest a close evolutionary link to Rana tagoi, although an ortholog of this compound has not been found in the latter, highlighting a complex evolutionary history. researchgate.net

To clarify these relationships, phylogenetic studies should be expanded. This includes sequencing the Ranatuerin-2 gene from a wider range of ranid frogs, especially those closely related to R. sakuraii. Furthermore, investigating the intraspecific diversity of this compound across different populations of R. sakuraii could reveal local adaptations and microevolutionary trends. Integrating these phylogenetic data with ecological studies on the microbial flora in the frogs' respective habitats could elucidate the specific selective pressures driving the diversification of this peptide family. mdpi.com

Q & A

Q. What frameworks are recommended for assessing the ethical implications of this compound research involving animal models?

  • Methodological Answer : Align experimental designs with the "3Rs" (Replacement, Reduction, Refinement) principles. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate justification for animal use. Document ethical approvals and adhere to ARRIVE guidelines for reporting in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.